2-Methoxy-5-ethoxy-4-methylamphetamine
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Overview
Description
2-Methoxy-5-ethoxy-4-methylamphetamine is a lesser-known psychedelic drug and a substituted amphetamineThis compound is a 5-ethoxy analog of DOM (2,5-dimethoxy-4-methylamphetamine) and is part of the phenethylamine class of compounds .
Preparation Methods
The synthesis of 2-Methoxy-5-ethoxy-4-methylamphetamine involves several steps. The general synthetic route includes the following steps:
Friedel-Crafts Acylation: This step involves the acylation of a benzene ring to introduce an acyl group.
Clemmensen Reduction: This step reduces the acyl group to an alkyl group.
Alkylation: Introduction of the ethoxy and methoxy groups to the benzene ring.
Amine Introduction:
Chemical Reactions Analysis
2-Methoxy-5-ethoxy-4-methylamphetamine undergoes several types of chemical reactions:
Oxidation: This reaction can occur at the methoxy or ethoxy groups, leading to the formation of aldehydes or ketones.
Reduction: The compound can be reduced to form secondary amines.
Substitution: The methoxy and ethoxy groups can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .
Scientific Research Applications
2-Methoxy-5-ethoxy-4-methylamphetamine has several scientific research applications:
Chemistry: It is used as a reference compound in the study of substituted amphetamines and their chemical properties.
Biology: The compound is studied for its effects on the central nervous system and its potential as a psychoactive substance.
Medicine: Research is conducted to understand its pharmacological properties, metabolism, and potential therapeutic uses.
Mechanism of Action
The mechanism of action of 2-Methoxy-5-ethoxy-4-methylamphetamine involves its interaction with serotonin receptors, particularly the 5-HT2A receptor. This interaction leads to altered neurotransmitter release and changes in perception, mood, and cognition. The compound may also affect other monoamine receptors and transporters, contributing to its psychoactive effects .
Comparison with Similar Compounds
2-Methoxy-5-ethoxy-4-methylamphetamine is similar to other substituted amphetamines such as:
2,5-Dimethoxy-4-methylamphetamine (DOM): Known for its potent psychedelic effects.
2,5-Dimethoxy-4-ethylamphetamine (DOET): Another psychedelic amphetamine with similar receptor interactions.
2,5-Dimethoxy-4-isopropoxyamphetamine (MIPM): A compound with similar structural modifications but different pharmacological properties.
What sets this compound apart is its unique combination of methoxy and ethoxy groups, which may result in distinct pharmacological effects and receptor interactions .
Properties
CAS No. |
952016-59-0 |
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Molecular Formula |
C13H21NO2 |
Molecular Weight |
223.31 g/mol |
IUPAC Name |
1-(5-ethoxy-2-methoxy-4-methylphenyl)propan-2-amine |
InChI |
InChI=1S/C13H21NO2/c1-5-16-12-8-11(7-10(3)14)13(15-4)6-9(12)2/h6,8,10H,5,7,14H2,1-4H3 |
InChI Key |
IPJRCKIREPMKNE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=C(C=C1C)OC)CC(C)N |
Origin of Product |
United States |
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